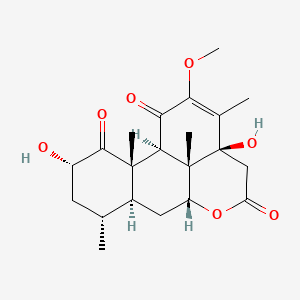

Picrasin G

Description

Structure

3D Structure

Properties

CAS No. |

35598-69-7 |

|---|---|

Molecular Formula |

C21H28O7 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,9R,13S,17S)-4,13-dihydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione |

InChI |

InChI=1S/C21H28O7/c1-9-6-12(22)18(25)19(3)11(9)7-13-20(4)17(19)15(24)16(27-5)10(2)21(20,26)8-14(23)28-13/h9,11-13,17,22,26H,6-8H2,1-5H3/t9-,11+,12+,13-,17-,19+,20-,21-/m1/s1 |

InChI Key |

WUGDTWXOAUNOCM-NJECMDHZSA-N |

SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4(CC(=O)O3)O)C)OC)C)C)O |

Isomeric SMILES |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@]4(CC(=O)O3)O)C)OC)C)C)O |

Canonical SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4(CC(=O)O3)O)C)OC)C)C)O |

Origin of Product |

United States |

Foundational Aspects of Picrasin G in Natural Product Research

Significance of the Picrasma Genus within Phytochemistry

The genus Picrasma holds significant importance in phytochemistry, primarily as a member of the Simaroubaceae family, which encompasses approximately 20 to 32 genera and over 170 species nih.gov. Species within Picrasma, such as Picrasma quassioides and Picrasma javanica, are predominantly found in tropical and subtropical regions across Asia and America. Historically, these plants have been extensively utilized in traditional medicine for a wide array of ailments, including fever, malaria, gastritis, pediculosis, sore throat, dysentery, eczema, nausea, loss of appetite, diabetes mellitus, cancer, and hypertension nih.gov.

Phytochemical investigations of the Picrasma genus have revealed a rich diversity of secondary metabolites. Key chemical groups identified include quassinoids, β-carbolines, canthinones, triterpenoids, neolignans, apotirucallanes, tirucallanes, and cinnamamides nih.gov. Among these, quassinoids and alkaloids are recognized as the principal constituents responsible for the genus's observed pharmacological properties. The extracts and isolated compounds from Picrasma species demonstrate a broad spectrum of biological activities, encompassing anti-inflammatory, antioxidant, anti-cancer, anti-microbial, anti-parasitic, antimalarial, antiviral, antifeedant, anti-ulcer, neuroprotective, and antihypertensive effects nih.gov.

Overview of Quassinoids as a Class of Highly Oxygenated Degraded Triterpenoids and Their Research Trajectories

Quassinoids constitute a distinctive class of highly oxygenated degraded triterpenoids, exclusively found in plants belonging to the Simaroubaceae family nih.gov. These compounds are characterized by their complex molecular structures and a notable bitter taste. Biogenetically, quassinoids are understood to originate from tetracyclic triterpenes, such as euphol, through a process involving oxidative degradation and the loss of specific carbon atoms. Structurally, quassinoids are categorized based on the number of carbon atoms in their backbone, typically ranging from C18, C19, C20, C22, C25, to C26 types, with the C20 picrasane (B1241345) skeleton being particularly prevalent.

The research trajectory of quassinoids dates back to the 19th century, with the isolation of quassin (B1678622), the prototypical member, from Quassia amara. Its chemical structure was subsequently elucidated in 1961. Since then, quassinoids have garnered significant attention due to their diverse and potent biological activities. These include antimalarial, anticancer (particularly antileukemic), anti-inflammatory, antiviral, insecticidal, antifeedant, antiparasitic, amebicidal, neuroprotective, anti-diabetic, anti-ulcer, and herbicidal properties. A significant acceleration in research interest occurred in the early 1970s following the discovery of the marked antileukemic activity of compounds like bruceantin. Bruceantin, for instance, advanced to Phase II clinical trials for metastatic breast cancer and malignant melanoma in the 1980s. Despite the challenging structural complexity, dense oxygenation, and numerous stereogenic centers that complicate their total synthesis, ongoing research continues to explore new synthetic methodologies and identify novel quassinoids with therapeutic potential.

Historical Context of Picrasin G Discovery and Initial Research Contributions

This compound is a known quassinoid that has been isolated from plant sources within the Simaroubaceae family. It has been identified in Quassia amara and also from Picrasma ailanthoides. While the precise year of its initial discovery is not explicitly detailed in all available records, the broader group of "picrasins" from Picrasma quassioides was a subject of phytochemical study as early as 1975. Subsequent research, notably by researchers at Sumitomo Chemical Co. Ltd. and Kobe Pharmaceutical University, reported the isolation of picrasin-G (among other picrasins) from Picrasma ailanthoides in a publication detailing antifeedant and insecticidal activity. Initial research contributions concerning this compound highlighted its strong antimalarial and cytotoxic properties.

Occurrence and Advanced Isolation Methodologies for Picrasin G

Botanical Distribution and Chemotaxonomic Significance of Picrasin G-Producing Species

This compound is a quassinoid, a characteristic group of secondary metabolites found predominantly within the plant family Simaroubaceae nih.govscielo.br. Its presence contributes significantly to the chemotaxonomic profile of these species. This compound has been successfully isolated from several plants within this family.

One primary source of this compound is Picrasma quassioides (D. Don) Benn., also known by its synonym Picrasma ailanthoides (Bunge) Planch. nih.govtandfonline.comresearchgate.netwikidata.orgjst.go.jpneist.res.incapes.gov.brtandfonline.commdpi.com. This deciduous bitterwood tree is an Asian shrub widely distributed across regions including Korea, China, Japan, and Nepal, typically found in hill forest areas at altitudes between 1800 and 3000 meters nih.govmdpi.com.

Another significant botanical source is Quassia amara L., a species native to tropical America researchgate.netresearchgate.netstuartxchange.org. The isolation of this compound from both Picrasma quassioides and Quassia amara underscores the compound's prevalence within the Simaroubaceae family, reinforcing the chemotaxonomic importance of quassinoids as defining chemical markers for this plant group nih.govscielo.br.

Advanced Chromatographic Techniques for this compound Isolation from Complex Natural Matrices

The isolation of this compound from the complex matrices of plant extracts typically involves a series of sophisticated chromatographic techniques designed to achieve high purity. The initial step often involves the preparation of a crude extract, such as a methanol (B129727) extract from the stem wood or bark of the plant tandfonline.comoup.com.

Subsequent purification commonly begins with silica (B1680970) gel column chromatography, which serves to fractionate the crude extract based on polarity tandfonline.comoup.comnii.ac.jp. Following this initial separation, more refined techniques are employed. Preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are crucial for the targeted isolation and purification of this compound tandfonline.comoup.com.

HPLC, in particular, utilizes reversed-phase columns, such as Radial Pak C18, TSK-gel ODS-80TM, Lichrosorb RP-18, and Dynamax -60A, to achieve effective separation tandfonline.com. Mobile phases for HPLC typically consist of mixed solvents like methanol-water in various ratios (e.g., 1:1 and 4:6 v/v) tandfonline.com.

While specific reports for this compound directly using high-speed countercurrent chromatography (HSCCC) are less common, this technique is recognized for its efficacy in isolating various natural products, including alkaloids, from complex plant extracts like those of Picrasma quassioides nih.govresearchgate.netnih.govnih.govglobalresearchonline.net. HSCCC offers advantages such as support-free liquid-liquid partition, excellent sample recovery, and shorter isolation times, making it a valuable advanced method for separating bioactive phytochemicals from natural sources nih.govglobalresearchonline.net.

Orthogonal Analytical Strategies for Confirming this compound Presence and Purity in Research Samples

To unequivocally confirm the presence and assess the purity of this compound in research samples, orthogonal analytical strategies are indispensable. These methods provide complementary data, ensuring robust identification and quantification.

Key spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectra are critical for elucidating the detailed chemical structure of this compound tandfonline.comtandfonline.com. Identification is often achieved by comparing the obtained NMR spectra with those of authentic reference compounds tandfonline.com.

Mass Spectrometry (MS): Techniques such as Electron Ionization (EI) and Chemical Ionization (CI) mass spectrometry are employed to determine the molecular weight and fragmentation patterns of this compound, providing crucial information about its elemental composition and structural integrity tandfonline.comtandfonline.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups present in the this compound molecule, further aiding in its structural confirmation tandfonline.comtandfonline.com.

Chromatographic techniques are also vital for purity assessment and presence confirmation:

High-Performance Liquid Chromatography (HPLC): HPLC analysis is widely used for both qualitative identification and quantitative purity determination of this compound tandfonline.comoup.comresearchgate.netnih.govmdpi.comcapes.gov.brcabidigitallibrary.org. It typically involves detection via a UV monitor set at a specific wavelength, such as 254 nm tandfonline.com.

Melting Point (mp): The melting point of this compound is a physical constant that can be measured to confirm its identity and purity tandfonline.com. For instance, this compound has been reported as a colorless amorphous solid with a melting point of 147-149°C tandfonline.com.

Specific Rotation ([α]D): The specific rotation, a measure of a compound's optical activity, is another important physical constant used for characterization. This compound has a reported specific rotation of -33.3° tandfonline.com.

These combined analytical approaches ensure accurate identification and reliable purity assessment of this compound in research and development settings.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Precursors of Picrasin G

Proposed Biosynthetic Routes to Picrasin G in Plant Systems

The biosynthesis of this compound is believed to follow the general pathway established for other quassinoids, which shares its initial steps with the biosynthesis of limonoids, another class of triterpenoids found in sister plant families. This common origin underscores a shared evolutionary history in the order Sapindales. nih.gov

The proposed biosynthetic route commences with the cyclization of the linear precursor 2,3-oxidosqualene (B107256) . This reaction is catalyzed by a specialized oxidosqualene cyclase, which in the case of quassinoid biosynthesis, is a tirucalla-7,24-dien-3β-ol synthase. This enzyme directs the folding and cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid (B12794562) intermediate, tirucalla-7,24-dien-3β-ol . nih.gov

Following the initial cyclization, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and catalyze other oxidative transformations. Studies on the quassinoid pathway in Ailanthus altissima have identified two such enzymes that sequentially convert tirucalla-7,24-dien-3β-ol into the protolimonoid, melianol (B1676181) . nih.gov Melianol is considered a key branch-point intermediate in the biosynthesis of both quassinoids and limonoids. nih.gov

From melianol, the pathway to C20 quassinoids like this compound involves a series of further oxidative modifications and skeletal rearrangements, which are currently not well-defined. It is hypothesized that these steps include the cleavage of the side chain, further oxygenation of the core structure, and the formation of the characteristic lactone ring found in many quassinoids. The specific sequence of these events and the intermediates involved in the transformation of the protolimonoid skeleton into the C20 picrasane (B1241345) skeleton of this compound remain an active area of research.

Table 1: Proposed Precursors in the Biosynthesis of this compound

| Precursor/Intermediate | Chemical Class | Role in Biosynthesis |

| 2,3-Oxidosqualene | Triterpenoid Precursor | Initial linear substrate for cyclization |

| Tirucalla-7,24-dien-3β-ol | Tetracyclic Triterpenoid | Product of the initial cyclization |

| Melianol | Protolimonoid | Key branch-point intermediate |

Enzymatic Machinery Involved in Key Biosynthetic Transformations of this compound

While the specific enzymes for the entire this compound pathway have not been characterized, research on quassinoid biosynthesis in Ailanthus altissima has identified key enzymes involved in the early stages, which are presumed to be homologous to those in Picrasma. nih.gov

The initial and committing step in quassinoid biosynthesis is catalyzed by an oxidosqualene cyclase (OSC) . In A. altissima, this enzyme has been identified as a tirucalla-7,24-dien-3β-ol synthase (AaTS) . nih.gov This enzyme is responsible for the formation of the fundamental tetracyclic core of quassinoids from the linear 2,3-oxidosqualene.

The subsequent oxidative modifications of tirucalla-7,24-dien-3β-ol are carried out by cytochrome P450 monooxygenases (CYPs) . Two specific CYPs have been identified in A. altissima that are responsible for the conversion of tirucalla-7,24-dien-3β-ol to melianol: AaCYP71CD4 and AaCYP71BQ17 . nih.gov These enzymes are believed to act sequentially to introduce the necessary oxygen functionalities that lead to the formation of the protolimonoid structure.

The enzymatic machinery responsible for the later and more intricate transformations from melianol to the picrasane skeleton of this compound has yet to be identified. These steps likely involve a suite of additional cytochrome P450s, dehydrogenases, and other enzymes that catalyze the cleavage of the side chain, further oxidations, and the formation of the lactone ring.

Table 2: Characterized Enzymes in the Early Stages of Quassinoid Biosynthesis

| Enzyme | Enzyme Class | Substrate | Product |

| Tirucalla-7,24-dien-3β-ol synthase (AaTS) | Oxidosqualene Cyclase | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol |

| AaCYP71CD4 | Cytochrome P450 Monooxygenase | Tirucalla-7,24-dien-3β-ol and its oxidized derivatives | Oxidized intermediates |

| AaCYP71BQ17 | Cytochrome P450 Monooxygenase | Oxidized intermediates | Melianol |

Precursor Incorporation Studies and Isotopic Labeling in this compound Biosynthesis

To date, there are no published precursor incorporation or isotopic labeling studies that specifically investigate the biosynthesis of this compound. Such studies are crucial for definitively establishing the biosynthetic pathway and identifying the sequence of intermediates.

Isotopic labeling involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H). The labeled precursor is then incorporated into the downstream metabolites. By analyzing the position and extent of the isotopic label in the final product, researchers can trace the metabolic fate of the precursor and elucidate the biosynthetic route.

While no specific studies on this compound are available, the general methodology for such investigations in plant natural product biosynthesis is well-established. Future research employing isotopic labeling could provide invaluable insights into the later, currently unknown, steps of this compound biosynthesis. For example, feeding experiments with labeled melianol could confirm its role as a key intermediate and help to identify the subsequent downstream products on the path to this compound.

Genetic Basis of this compound Biosynthesis (e.g., gene clusters, enzyme expression studies)

The genetic basis for the biosynthesis of this compound is largely unexplored. There are currently no reports of identified biosynthetic gene clusters responsible for the production of this compound or other picrasane quassinoids.

Biosynthetic gene clusters are groups of genes that are physically clustered on the chromosome and encode the enzymes for a specific metabolic pathway. The discovery of such clusters can greatly facilitate the elucidation of a biosynthetic pathway and enable metabolic engineering efforts.

In the study of quassinoid biosynthesis in Ailanthus altissima, transcriptome analysis and co-expression studies were instrumental in identifying the genes encoding the early pathway enzymes (AaTS, AaCYP71CD4, and AaCYP71BQ17). nih.gov These genes were found to be co-expressed, suggesting a coordinated regulation of the biosynthetic pathway. nih.gov

Future research into the genetic basis of this compound biosynthesis will likely involve transcriptome sequencing of Picrasma species known to produce this compound. By identifying candidate genes homologous to known triterpenoid biosynthetic enzymes and analyzing their expression patterns in different tissues and under various conditions, it may be possible to identify the complete set of genes responsible for the biosynthesis of this compound. Such studies would pave the way for a complete understanding of how this complex natural product is assembled and could enable its production in heterologous systems.

Elucidation of Pharmacological Activities and Molecular Mechanisms of Picrasin G

Antineoplastic Activities of Picrasin G

This compound and the extracts containing it have demonstrated notable antineoplastic activities, primarily through the inhibition of cellular proliferation and the induction of apoptosis in various cancer models.

Cellular Proliferation Inhibition and Apoptosis Induction by this compound in in vitro Models

This compound, as a component of Picrasma quassioides medicated serum, has been shown to significantly inhibit the proliferation of hepatocellular carcinoma (HCC) cells and promote apoptosis in HepG2 cells in vitro. e-century.usnih.gov Studies indicate a concentration-dependent increase in the rate of early and late apoptotic HepG2 cells when treated with P. quassioides medicated serum. nih.gov Furthermore, this compound itself, isolated from Quassia amara, has exhibited strong cytotoxicity. researchgate.net

Table 1: Effect of Picrasma quassioides Medicated Serum (containing this compound) on HepG2 Cell Apoptosis

| Serum Concentration | Apoptosis Rate (Increase vs. Control) | Cell Proliferation Inhibition |

| 2.5% | Progressive increase | Significant inhibition |

| 5% | Progressive increase | Significant inhibition |

| 10% | Progressive increase | Significant inhibition |

Molecular Targets and Signaling Pathways Perturbed by this compound in Cancer Models (e.g., STAT3, p38/MAPK, mitochondrial pathways)

The antineoplastic effects of Picrasma quassioides medicated serum, which contains this compound as an active compound, involve the perturbation of several key molecular targets and signaling pathways. Network pharmacology studies have identified AURKA, AURKB, KIF11, and TOP2A as core targets through which P. quassioides inhibits excessive HCC cell proliferation and promotes apoptosis. e-century.usnih.gov The arachidonic acid (AA) pathway has also been identified as a central mechanism by which P. quassioides medicated serum exerts its anti-HCC effects, inhibiting excessive proliferation and promoting apoptosis. e-century.usnih.gov

Moreover, the Picrasma quassioides extract has been demonstrated to elevate cervical cancer cell apoptosis via the reactive oxygen species (ROS)-mitochondrial axis, which subsequently activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway. e-century.usnih.gov This suggests a role for this compound, as a constituent of the extract, in modulating mitochondrial pathways and p38 MAPK signaling to induce apoptosis.

Immunomodulatory Effects of this compound in Antitumor Contexts

While Picrasma quassioides extracts have demonstrated immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines like TNF-α and IL-17 in various immune cells, specific detailed research focusing solely on the immunomodulatory effects of this compound in antitumor contexts is limited in the current literature. researchgate.net General immunomodulatory activities are attributed to quassinoids as a class. researchgate.net

Anti-inflammatory and Immunomodulatory Activities of this compound

Beyond its antineoplastic properties, this compound is also recognized for its anti-inflammatory and broader immunomodulatory activities.

Modulation of Inflammatory Mediators and Cytokine Production by this compound (e.g., NO, TNF-α, IL-6)

Quassinoids, including this compound, are known to possess anti-inflammatory effects. mdpi.comjst.go.jp Extracts of Picrasma quassioides, from which this compound is isolated, exhibit anti-inflammatory activity by suppressing the expression of pro-inflammatory mediators and cytokines. mdpi.com Specifically, P. quassioides extracts have been shown to restrict the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated mouse monocyte-macrophage RAW 264.7 cells. mdpi.comnih.gov This modulation involves interrupting inflammatory gene regulation pathways, such as nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation, and suppressing cyclooxygenase-2 (COX-2) activity. mdpi.com

Table 2: Modulation of Inflammatory Mediators by Picrasma quassioides Extracts (containing Quassidines)

| Inflammatory Mediator | IC50 (µM) in LPS-stimulated RAW 264.7 cells nih.gov |

| NO | 89.39–100.00 |

| TNF-α | 88.41 |

| IL-6 | >100 |

Note: The specific IC50 values listed are for quassidines, a class of compounds found in P. quassioides, which also contains this compound. nih.govresearchgate.net

Impact of this compound on Immune Cell Function and Activation

The broader immunomodulatory activities of Picrasma quassioides extracts, which contain this compound, suggest an impact on immune cell function. Studies indicate that P. quassioides extracts can improve immune activity, evidenced by increased serum levels of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) in mice. mdpi.com While direct, specific data on this compound's isolated impact on immune cell function and activation beyond its role in modulating inflammatory mediators is not extensively detailed in the provided literature, its presence in extracts with demonstrable immunomodulatory properties suggests its contribution to these effects.

Signaling Pathways Involved in Anti-inflammatory Actions of this compound (e.g., NF-κB, ERK, COX-2)

This compound contributes to the anti-inflammatory profile observed in its source plants. Extracts from Picrasma quassioides, which contain this compound, demonstrate anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. plos.orgnih.govcenmed.com Specifically, these extracts have been shown to interrupt inflammatory gene regulation pathways, such as the nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation in lipopolysaccharide (LPS)-induced macrophages. plos.orgnih.gov This modulation subsequently leads to the suppression of cyclooxygenase-2 (COX-2) activity. plos.orgnih.gov The NF-κB pathway is known to induce the expression and activity of COX-2, a crucial enzyme in prostaglandin (B15479496) synthesis and inflammation. citeab.commetabolomicsworkbench.org Inhibition of the ERK pathway can also contribute to anti-inflammatory effects by reducing the formation of reactive oxygen species (ROS) and regulating the expression of inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS). citeab.comresearchgate.net

Antimicrobial and Antiviral Activities of this compound

This compound, as a quassinoid, possesses notable antimicrobial and antiviral activities. citeab.comthegoodscentscompany.com These properties are characteristic of the broader class of quassinoids, which are recognized for their diverse biological actions, including against various microorganisms and viruses. guidetopharmacology.orgwikipedia.orgthegoodscentscompany.comnih.gov

Antibacterial Efficacy and Mechanistic Insights of this compound

Extracts of Picrasma quassioides, containing this compound, have demonstrated antibacterial efficacy against a spectrum of human pathogenic bacteria. Studies have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, Picrasma quassioides extracts exhibited strong activity against Staphylococcus aureus with an IC50 of 275 μg/ml. figshare.com Other bacteria inhibited by these extracts include Escherichia coli, Streptococcus haemolyticus B, Bacillus sonnei dysentery, Bacillus subtilis, and Bacillus octococci. plos.orgfigshare.combidd.group Furthermore, β-carboline molecules, also found in P. quassioides, displayed moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli. plos.org While specific mechanistic insights for this compound are still being elucidated, the antibacterial action of plant-derived compounds often involves disruption of bacterial cell membranes, inhibition of enzymatic processes, and prevention of biofilm formation. nih.govmdpi.com

Table 1: Antibacterial Activity of Picrasma quassioides Extracts

| Pathogen | Inhibition Metric (e.g., IC50, Inhibition Area) | Value | Reference |

| Staphylococcus aureus | IC50 | 275 μg/ml | figshare.com |

| Bacillus subtilis | Inhibition Area | 12 mm² | plos.org |

| Staphylococcus aureus | Minimum Inhibition Concentration (MIC) | 32–64 μg/mL | plos.org |

| Escherichia coli | Minimum Inhibition Concentration (MIC) | 4–8 μg/mL | plos.org |

Antifungal Properties of this compound

This compound itself, as well as extracts from its source plant Picrasma quassioides, exhibit antifungal properties. citeab.comthegoodscentscompany.complos.org The essential oil of P. quassioides has shown intermediate antimicrobial action against fungal pathogens, including Ganoderma lucidum, with an inhibition area of 12 mm². plos.org Additionally, β-carboline molecules from P. quassioides demonstrated moderate activity against Candida albicans and Aspergillus niger. plos.org

Table 2: Antifungal Activity of Picrasma quassioides Extracts

| Fungal Pathogen | Inhibition Metric (e.g., MIC, Inhibition Area) | Value | Reference |

| Ganoderma lucidum | Inhibition Area | 12 mm² | plos.org |

| Candida albicans | Minimum Inhibition Concentration (MIC) | 16–64 μg/mL | plos.org |

| Aspergillus niger | Minimum Inhibition Concentration (MIC) | 16–32 μg/mL | plos.org |

Antiviral Effects and Viral Replication Inhibition by this compound

This compound is recognized for its antiviral activity. citeab.comthegoodscentscompany.com The broader class of quassinoids, to which this compound belongs, is well-documented for its antiviral properties. wikipedia.orgthegoodscentscompany.comnih.gov For instance, simalikalactone D (SkD), another quassinoid found in Quassia amara and Picrasma species, has demonstrated antiviral activity against viruses such as poliovirus and herpes simplex virus 1. nih.govuclouvain.be Antiviral agents typically act by inhibiting various stages of the viral life cycle, including binding to host cells, fusion and entry, or interfering with viral replication by targeting viral non-structural proteins. nih.govwikidata.orguni.lu

Antimalarial Activities of this compound and Related Quassinoids

This compound exhibits strong antimalarial activity. citeab.comthegoodscentscompany.com This property is a significant characteristic of quassinoids, a class of triterpenes predominantly found in plants of the Simaroubaceae family. guidetopharmacology.orgguidetopharmacology.org These plants, such as Quassia amara, have a long history of traditional use in treating malaria. citeab.comthegoodscentscompany.comnih.gov

Parasite Growth Inhibition by this compound in in vitro Models

This compound, isolated from Quassia amara, has been specifically noted for its strong antimalarial activity. citeab.comthegoodscentscompany.com Extensive in vitro studies have evaluated the ability of various quassinoids, including those related to this compound, to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Simalikalactone D (SkD), a highly potent quassinoid present in Quassia amara and Picrasma species, has shown complete inhibition of Plasmodium falciparum strains with an impressive IC50 value of 10 nM. plos.orgnih.gov This inhibition is often measured by assessing the reduction in [3H]hypoxanthine incorporation into the parasite. wikipedia.org Other quassinoids have also demonstrated potent in vitro antimalarial activity against P. falciparum, with IC50 values ranging from 0.0008 to 0.41 µg/ml. wikipedia.org The mechanism of action for some antimalarial compounds, including certain quassinoids, involves the inhibition of phosphatidylcholine biosynthesis in Plasmodium falciparum-infected erythrocytes.

Table 3: In vitro Antimalarial Activity of this compound and Related Quassinoids against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 (µg/ml) | IC50 (nM) | Reference |

| Simalikalactone D | FcB1 (chloroquine-resistant) | - | 10 | nih.gov |

| Bruceantin | - | 0.0008 | - | wikipedia.org |

| Simalikalactone D | - | 0.0009 | - | wikipedia.org |

| Glaucarubinone | - | 0.006 | - | |

| Soularubinone | - | 0.006 | - |

Comparative Anti-Plasmodial Efficacy of this compound with Other Quassinoids

This compound has demonstrated strong antimalarial activity. researchgate.net Quassinoids, as a class, are well-known for their antimalarial properties. scielo.br While specific comparative data for this compound against a broad range of other quassinoids in anti-plasmodial efficacy were not extensively detailed in the provided search results, the strong antimalarial activity of this compound itself highlights its potential within this class of compounds. researchgate.net Quassin (B1678622), another well-studied quassinoid, has also shown antimalarial activities. scielo.brmdpi.com

Antifeedant and Insecticidal Activities of this compound

This compound exhibits both antifeedant and insecticidal activities, particularly against insect pests like the diamondback moth (Plutella xylostella). tandfonline.comtandfonline.comwikidata.org

Disruptive Effects of this compound on Insect Feeding Behavior in Laboratory Assays

In laboratory assays, this compound has shown moderate antifeedant activity, suggesting its ability to deter insect feeding. tandfonline.comtandfonline.com Studies comparing various quassinoids revealed that the presence of certain structural features, such as an OH group at C13 or C14, can reduce antifeedant activity. tandfonline.com For instance, this compound, with an OH group at C14, was found to be less active as an antifeedant than Picrasin B. tandfonline.com The introduction of a glucose moiety also tends to reduce antifeedant activity. tandfonline.com

Insecticidal Mechanisms of Action of this compound

The insecticidal activity of quassinoids, including this compound, can involve disrupting various metabolic activities in insects. scirp.org While specific detailed mechanisms for this compound were not explicitly outlined, quassinoids are known to act as insecticides by directly poisoning insects or by producing toxic molecules upon ingestion. scirp.org Some quassinoids affect the central nervous system of pests, leading to disabled movement, though not necessarily immediate death, suggesting a prophylactic effect. mdpi.com Changes in feeding behavior and regulation of insect growth are also attributed to many quassinoids. researchgate.net

Other Significant Biological Activities of this compound

Beyond its anti-plasmodial and insecticidal properties, this compound and other quassinoids from Picrasma quassioides demonstrate a range of other significant biological activities, including neuroprotective, antioxidant, and vasoprotective effects. nih.govmdpi.comnih.govucdavis.eduresearchgate.net

Characterization of Specific Receptor or Enzyme Interactions of this compound

While direct specific receptor or enzyme interactions for this compound were not explicitly detailed in the provided search results, the broader class of quassinoids, from which this compound is derived, is known to exhibit diverse pharmacological effects through various mechanisms. For example, quassin has been shown to inhibit steroidogenesis in rat Leydig cells in vitro. thegoodscentscompany.com Other quassinoids have been investigated for their ability to protect nerve cells by preventing free radical-induced cellular apoptosis and limiting caspase-3 activity. mdpi.com The neuroprotective properties of some quassinoids are linked to their ability to reduce glutamate (B1630785) toxicity and suppress acetylcholinesterase (AChE) activity. mdpi.com

In vivo Pharmacodynamic Investigations of this compound in Preclinical Models

Picrasma quassioides extracts, which contain this compound and other quassinoids, have been investigated in preclinical models. For instance, studies have shown that P. quassioides extracts can improve atopic dermatitis and hyperactivity in DNCB-treated BALB/c mice. mdpi.com The plant's components, including quassinoids, have been linked to anti-inflammatory, antioxidant, and anti-cancer effects in various in vivo and in vitro studies. nih.govmdpi.comnih.govresearchgate.nete-century.usresearchgate.netresearchgate.net The vasoprotective properties of P. quassioides have been observed to regulate nitric oxide (NO) levels by increasing superoxide (B77818) dismutase (SOD) enzyme levels, thereby preventing NO degradation by reactive oxygen species. nih.govresearchgate.net Furthermore, the stem extract has exhibited anti-thrombotic activity in FeCl-induced thrombotic rats, delaying clotting time and reducing thrombotic mass. nih.gov

Table 1: Comparative Antifeedant Activity of Quassinoids against Plutella xylostella tandfonline.com

| Compound Name | Antifeedant Activity (Relative to Chlordimeform) |

| Quassin | Potent (nearly same as chlordimeform) |

| Picrasin A | Potent |

| Picrasin D | Potent |

| Picrasin B | Potent |

| This compound | Less active than Picrasin B (due to OH at C14) |

| Picrasin E | Less active than Picrasin D (due to OH at C14) |

| Neoquassin | Less active than Quassin (hemiacetal moiety) |

| Picrasinol B | Less active than Picrasin D (hemiacetal moiety) |

| Nigakilactone L | Less active than Picrasin D (due to OH at C13) |

| Nigakilactone H | Less active than Nigakilactone F (due to OH at C14) |

Structure Activity Relationship Sar Studies of Picrasin G and Its Analogues

Identification of Key Pharmacophoric Groups in Picrasin G for Defined Biological Activities

SAR investigations into quassinoids, including this compound, have begun to shed light on the molecular features critical for their biological actions. For instance, in studies evaluating the antifeedant and insecticidal activities of various quassinoids against the diamondback moth (Plutella xylostella), specific structural elements were identified as essential pharmacophoric groups. These include a carbonyl group in ring A, an α,β-unsaturated carbonyl or a methylenedioxy bridge in ring C, and a β-lactone in ring D mdpi.com.

A summary of these identified pharmacophoric groups and their associated activities for quassinoids (including this compound) is presented in the table below:

| Pharmacophoric Group | Location in Quassinoid Structure | Defined Biological Activity (General for Quassinoids) | Reference |

| Carbonyl group | Ring A | Antifeedant, Insecticidal | mdpi.com |

| α,β-unsaturated carbonyl | Ring C | Antifeedant, Insecticidal | mdpi.com |

| Methylenedioxy bridge | Ring C | Antifeedant, Insecticidal | mdpi.com |

| β-lactone | Ring D | Antifeedant, Insecticidal | mdpi.com |

| Hydroxymethyl at C-13 position | C-13 | Insecticidal activity (beneficial) | researchgate.netresearchgate.net |

Synthetic Modifications and Derivatization Strategies for this compound-Based Scaffolds

Synthetic modifications and derivatization strategies are integral to SAR studies, allowing researchers to systematically alter molecular structures and observe the impact on biological activity. While extensive derivatization strategies specifically for this compound are not widely detailed, studies on quassinoids, which include this compound, provide insights into such modifications.

For example, in the context of antifeedant and insecticidal activity, chemical conversions involving the methoxy (B1213986) and/or methylenedioxy groups in rings A and C of quassinoids, including this compound, have been explored. It was observed that converting these groups to hydroxy groups resulted in a decrease in activity mdpi.com. This highlights how specific functional group alterations can influence the biological efficacy of this compound and its related scaffolds. Such modifications are crucial for understanding the precise roles of different moieties in the molecule's interaction with biological targets.

Comparative Analysis of this compound Analogues for Enhanced Bioactivity and Selectivity

Comparative analysis of this compound with its natural or synthetic analogues is essential for identifying compounds with enhanced bioactivity and selectivity. Research has shown that different quassinoids exhibit varying degrees of biological activity, even within the same plant species.

In studies assessing antifeedant and insecticidal activities, this compound was compared alongside other quassinoids such as isobrucein-B. While this compound demonstrated activity, isobrucein-B was found to be more potent in both antifeedant and insecticidal assays mdpi.com. This comparative data suggests that minor structural variations among quassinoids can lead to significant differences in their biological profiles.

Another example of comparative analysis within the quassinoid class involves simalikalactone E (SkE) and simalikalactone D (SkD), both antimalarial quassinoids. SkE was found to be less toxic than SkD and exhibited a better selectivity index on mammalian cells, with its cytotoxicity dependent on the cell line. The C-6 carboxylation in SkE was suggested to contribute to its lower cytotoxicity asm.org. While this specific comparison is not for this compound, it illustrates the principle of identifying structural features (like C-6 carboxylation) that can enhance selectivity and reduce toxicity among quassinoid analogues.

A comparative overview of this compound and a potent analogue for insecticidal activity is provided below:

| Compound | Class | Key Structural Features (Relevant to Activity) | Antifeedant Activity | Insecticidal Activity | Reference |

| This compound | Quassinoid | Carbonyl in A, α,β-unsaturated carbonyl/methylenedioxy in C, β-lactone in D | Active | Active | mdpi.com |

| Isobrucein-B | Quassinoid | (Specific features contributing to potency) | Most Potent | Most Potent | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches in this compound SAR Elucidation

Computational chemistry and molecular modeling approaches play an increasingly vital role in elucidating SAR, predicting binding modes, and guiding the design of new compounds. These methods, including molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, provide atomic-level insights into ligand-target interactions nih.govsemanticscholar.orgmdpi.comnih.govnih.govresearchgate.netmedsci.org.

While direct detailed computational studies focusing solely on this compound for its SAR elucidation are not extensively reported in the provided literature, these methods have been broadly applied to other phytochemicals from Picrasma quassioides. For instance, molecular docking and molecular dynamics simulations have been utilized to investigate the binding behavior of various P. quassioides phytochemicals as potential antibacterial agents, with SAR analysis conducted using software like DataWarrior nih.govsemanticscholar.org. These studies involve assessing structural similarity, binding energies, and protein-ligand complex stability nih.govsemanticscholar.org.

The general principles applied in such computational studies for other compounds from P. quassioides can be extended to this compound. By employing techniques like molecular docking, researchers can predict how this compound might interact with specific biological targets, identifying key residues involved in binding. Molecular dynamics simulations can further assess the stability of these interactions over time, providing insights into the dynamic behavior of the compound within a biological environment. Pharmacophore modeling can then be used to define the essential spatial and electronic features of this compound required for a particular activity, guiding the design of new analogues with optimized properties. Such computational approaches, when combined with experimental data, offer a powerful framework for comprehensive SAR elucidation of complex natural products like this compound.

Chemical Synthesis and Semisynthesis of Picrasin G and Its Derivatives

Total Synthesis Strategies for Picrasin G (if applicable for complex quassinoids)

While comprehensive reports on the total synthesis of this compound itself are not widely documented, the strategies developed for other complex quassinoids provide a blueprint for addressing such formidable synthetic targets. The total synthesis of quassinoids like (+)-quassin (PubChem CID: 65571) and (+)-picrasin B (PubChem CID: 12313355), which share structural kinship with this compound, exemplifies the challenges and triumphs in this field uni.luthegoodscentscompany.comnih.gov.

A notable enantioselective total synthesis of (+)-picrasin B and (+)-quassin leveraged the R-(-) enantiomer of the Wieland-Miescher ketone as a crucial starting material thegoodscentscompany.comnih.gov. This approach meticulously builds the tetracyclic skeleton, demonstrating the precision required to establish the correct absolute stereochemistry. Another concise enantioselective synthesis of (+)-quassin was achieved in 14 steps from commercially available precursors, highlighting the efficiency gains in modern synthetic routes uni.lunih.gov. This particular synthesis relied on a catalytic hydrogen atom transfer (HAT) reaction to initiate the annulation of two unsaturated carbonyl components, a key step in constructing the polycyclic core uni.lunih.gov.

The challenges in the total synthesis of such molecules stem from the need to control multiple stereocenters, form challenging carbon-carbon bonds, and selectively introduce various oxygen functionalities within a constrained polycyclic system. The absence of a widely reported total synthesis for this compound underscores its intricate architecture and the significant synthetic hurdles it presents.

Semisynthesis Approaches from Readily Available Precursors of this compound

Given the structural complexity and the natural abundance of this compound and other quassinoids in plants like Picrasma quassioides, semisynthesis offers a pragmatic alternative to total synthesis for obtaining this compound derivatives or even this compound itself from closely related natural precursors plantaedb.comnih.govsemanticscholar.orgnih.gov. Picrasma quassioides is a rich source of various quassinoids, including Picrasin A (PubChem CID: 185611), Picrasin B, Picrasin C (PubChem CID: 182145, also known as Nigakilactone J), Nigakilactone E (PubChem CID: 467798), and Nigakilactone H (PubChem CID: 467797), among others plantaedb.comnih.govnih.govchem960.comnih.govnih.govnih.gov.

Semisynthetic strategies typically involve chemical modifications of these naturally occurring quassinoids to produce novel compounds or to convert one natural product into another. For instance, chemical modification of naturally occurring quassin (B1678622) has been explored to yield derivatives with enhanced biological activities wikidata.org. Similarly, semisynthetic analogues of other potent quassinoids like brusatol (B1667952) and bruceine A have been prepared, showcasing the viability of this approach for generating diverse quassinoid structures wikidata.org. While specific detailed examples of semisynthesis directly leading to this compound from other Picrasins are not explicitly detailed in the provided literature, the principle of using abundant natural quassinoids as starting materials for chemical transformations to access this compound or its derivatives remains a valuable strategy. This approach capitalizes on the pre-existing complex scaffold, focusing on targeted functional group interconversions or skeletal rearrangements.

Stereoselective and Chemoenzymatic Synthetic Routes for this compound Scaffolds

The achievement of specific stereoisomers is paramount in the synthesis of natural products like this compound, where biological activity is often highly dependent on precise three-dimensional arrangements. Stereoselective synthesis plays a crucial role in constructing the chiral centers inherent to quassinoid scaffolds.

Enantioselective synthesis is a key methodology employed to control the formation of specific enantiomers. As previously mentioned, the enantioselective synthesis of (+)-picrasin B and (+)-quassin from chiral precursors like the R-(-) enantiomer of the Wieland-Miescher ketone exemplifies this control thegoodscentscompany.comnih.gov. Such strategies involve carefully designed reactions that favor the formation of one stereoisomer over others, often through the use of chiral catalysts or auxiliaries.

Chemoenzymatic synthesis, which combines the power of enzymatic reactions with traditional chemical transformations, offers a highly selective and environmentally benign route to complex molecules. The use of chemoenzymatic resolution for racemic Wieland–Miescher and Hajos–Parrish ketones has been reported in the context of quassinoid synthesis thegoodscentscompany.com. This demonstrates how enzymes can be utilized to selectively transform one enantiomer from a racemic mixture or to introduce chirality into a prochiral substrate, thereby providing access to key chiral intermediates for the synthesis of this compound-like scaffolds. The precision of enzymatic catalysis in recognizing and transforming specific functional groups or stereoisomers makes it an attractive tool for navigating the stereochemical complexities of quassinoids.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The intricate and highly functionalized structure of this compound, along with other quassinoids, continually inspires the development of novel synthetic methodologies in organic chemistry uni.lu. The challenges associated with assembling their unique polycyclic frameworks and introducing their characteristic oxygenation patterns drive innovation in reaction design and strategy.

A significant development in quassinoid synthesis involves a new approach that provides rapid asymmetric access to their functionalized polycyclic core uni.lunih.gov. This methodology employs a catalytic hydrogen atom transfer (HAT) reaction initiated by an iron hydride to an alkene, facilitating an efficient and selective annulation between two unsaturated carbonyl components uni.lunih.gov. This strategy is designed to overcome limitations of previous synthetic routes by efficiently forming critical structural bonds and providing versatile functional handles for subsequent derivatization.

The ongoing research into the synthesis of quassinoids, including efforts to understand and replicate the biosynthesis of these compounds, contributes to the broader field of natural product synthesis. These endeavors not only aim to provide access to this compound and its derivatives for biological evaluation but also lead to the discovery of new synthetic reactions and strategies applicable to a wide range of complex molecules. The data below summarizes key aspects of quassinoid synthesis, highlighting the number of steps and key intermediates for related compounds.

Table 1: Overview of Synthetic Approaches for Select Quassinoids

| Compound (PubChem CID) | Type of Synthesis | Key Starting Material/Intermediate | Number of Steps | Key Methodologies/Features | Reference |

| (+)-Quassin (65571) | Total Synthesis | R-(-) Wieland-Miescher ketone | Not specified | Enantioselective synthesis | thegoodscentscompany.comnih.gov |

| (+)-Quassin (65571) | Total Synthesis | Commercially available material | 14 steps | Catalytic Hydrogen Atom Transfer (HAT), Annulation | uni.lunih.gov |

| (+)-Picrasin B (12313355) | Total Synthesis | R-(-) Wieland-Miescher ketone | Not specified | Enantioselective synthesis | thegoodscentscompany.comnih.gov |

| Quassinoids (general) | Chemoenzymatic | Racemic Wieland-Miescher and Hajos-Parrish ketones | Not specified | Chemoenzymatic resolution | thegoodscentscompany.com |

| Brusatol Analogues | Semisynthesis | Natural brusatol | Not specified | Chemical modification | wikidata.org |

| Bruceine A Analogues | Semisynthesis | Natural bruceine A | Not specified | Chemical modification | wikidata.org |

Advanced Analytical Methodologies for Picrasin G Profiling in Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) for Picrasin G Detection and Profiling in Biological Matrices (e.g., cell lysates, animal tissues)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative analysis of this compound in various biological samples, including but not limited to, cell lysates and animal tissues. nih.gov The high sensitivity and selectivity of LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), allow for the accurate measurement of this compound and its metabolites, even at low concentrations. bioanalysis-zone.com

The general workflow for LC-MS-based analysis of this compound from biological matrices involves several key steps. Initially, the sample undergoes a preparation process, which may include homogenization of tissues, lysis of cells, and subsequent extraction of the analytes. mdpi.com Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to remove interfering substances and enrich the concentration of this compound. nih.gov

Following sample preparation, the extract is subjected to chromatographic separation, typically using ultra-high-performance liquid chromatography (UPLC) for enhanced resolution and speed. nih.gov A reversed-phase C18 column is often utilized to separate this compound from other components based on its hydrophobicity. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve ionization.

The separated compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound. nih.gov For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is frequently used, providing high specificity and sensitivity. researchgate.net High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), is invaluable for the identification of unknown metabolites of this compound by providing accurate mass measurements. nih.gov

| Parameter | Typical Conditions |

|---|---|

| Chromatography System | UPLC System |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Gradient elution from 5% to 95% B over 10-15 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan/dd-MS2 for metabolite identification |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Studies Involving this compound Biotransformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound's biotransformation products. nih.gov While LC-MS is excellent for detection and quantification, NMR provides detailed structural information, which is essential for identifying the exact chemical modifications that occur during metabolism. technologynetworks.com Metabolomic studies utilizing NMR can map the metabolic pathways of this compound by identifying the structures of its various metabolites. springernature.com

Sample preparation for NMR analysis of biological samples typically involves extraction followed by purification to remove interfering macromolecules. The choice of solvent is critical to ensure that the metabolites are soluble and stable. For aqueous samples like urine or cell culture media, minimal preparation may be required. For tissues, an extraction with a solvent system such as methanol/chloroform/water is common.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the structure of this compound metabolites. nih.gov 1D ¹H NMR provides an initial overview of the proton-containing functional groups in the metabolites. nih.gov 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to piece together the molecular structure by establishing correlations between protons and carbons. nih.gov These techniques allow researchers to identify changes in the this compound structure, such as hydroxylations, glucuronidations, or other conjugations, that occur as a result of biotransformation. nih.gov

| NMR Experiment | Information Provided | Application to this compound Metabolites |

|---|---|---|

| 1D ¹H NMR | Provides information on the number and chemical environment of protons. | Initial screening of metabolic changes and comparison to the parent this compound spectrum. |

| 2D COSY | Identifies proton-proton couplings within the same spin system. | Elucidates the connectivity of protons in the modified parts of the this compound molecule. |

| 2D HSQC | Correlates protons directly bonded to carbons. | Assigns proton signals to their corresponding carbon atoms, confirming structural changes. |

| 2D HMBC | Shows correlations between protons and carbons over two to three bonds. | Connects different fragments of the metabolite structure and identifies the sites of conjugation. |

High-Throughput Screening (HTS) Assays for this compound and its Analogues in Preclinical Discovery

High-throughput screening (HTS) assays are essential for the rapid evaluation of the biological activities of this compound and its synthetic or naturally occurring analogues in the early stages of preclinical drug discovery. mdpi.comnih.gov These assays allow for the screening of large libraries of compounds against specific biological targets or cellular pathways to identify potential therapeutic leads. nih.gov

A variety of HTS assay formats can be adapted for screening this compound and its analogues. For instance, cell-based assays are commonly used to assess cytotoxicity against cancer cell lines or antiviral activity. nih.govmdpi.com These assays often rely on measuring cell viability through colorimetric (e.g., MTT assay) or luminescent (e.g., CellTiter-Glo®) readouts. Target-based assays, on the other hand, measure the direct interaction of this compound with a specific protein or enzyme. researchgate.net Examples include fluorescence polarization (FP) assays, time-resolved fluorescence resonance energy transfer (TR-FRET) assays, and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay). researchgate.net

The development of a robust HTS assay involves several stages, including assay design, optimization of conditions (e.g., cell density, reagent concentrations), and validation to ensure reliability and reproducibility. nih.gov Automation and miniaturization, often in 384- or 1536-well plate formats, are key features of HTS that enable the screening of thousands of compounds in a short period. nih.gov The data generated from HTS can then be used to establish structure-activity relationships (SAR) for the this compound scaffold, guiding the design of more potent and selective analogues.

| Assay Type | Principle | Potential Application for this compound |

|---|---|---|

| Cell Viability Assays (e.g., MTT, CellTiter-Glo®) | Measures the metabolic activity of living cells. | Screening for anticancer or cytotoxic activity. |

| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Identifying specific molecular targets of this compound. |

| Reporter Gene Assays | Measures the effect of a compound on the expression of a specific gene. | Investigating the impact of this compound on cellular signaling pathways. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures molecular interactions based on the transfer of energy between two fluorophores. | Screening for inhibitors of protein-protein interactions targeted by this compound. |

| AlphaScreen® | A bead-based assay that measures molecular interactions in close proximity. | High-throughput screening for modulators of specific biological targets. |

Future Perspectives and Research Frontiers for Picrasin G

Unexplored Therapeutic Avenues and Disease Models for Picrasin G Investigation

The existing preclinical data on this compound and its parent plant extracts suggest a broad spectrum of therapeutic applications that warrant further in-depth exploration. This compound has demonstrated cytotoxic activity and strong antimalarial properties, specifically when isolated from Quassia amara.

Beyond these, promising areas include:

Oncology: this compound has shown the ability to reduce the viability of the MDA-MB468 cell line, a triple-negative breast cancer cell line, by increasing apoptotic markers and inhibiting the transcription of the STAT3 target gene survivin. Extracts containing this compound, such as those from Picrasma quassioides, have exhibited anti-hepatocellular carcinoma (HCC) effects by inhibiting cell proliferation and promoting apoptosis. These effects are linked to the modulation of core targets like AURKA, AURKB, KIF11, and TOP2A, and involvement of the arachidonic acid (AA) pathway. Future research can focus on identifying specific cancer types and subtypes where this compound demonstrates optimal efficacy, exploring its potential in combination therapies, and investigating its impact on tumor microenvironment and metastasis in various in vitro and in vivo models.

Inflammatory Diseases: While Picrasma quassioides is known for its anti-inflammatory effects, direct studies on this compound's specific anti-inflammatory mechanisms are less detailed. Investigating this compound's role in modulating inflammatory pathways, such as NF-κB, MAPK, and inflammasome activation, across different inflammatory disease models (e.g., arthritis, inflammatory bowel disease) could uncover novel therapeutic applications.

Neurodegenerative Disorders: Picrasma quassioides has shown neuroprotective effects and potential efficacy against neurodegenerative diseases like Alzheimer's. Future studies could specifically examine this compound's ability to cross the blood-brain barrier, its effects on neuronal survival, amyloid-beta plaque formation, tauopathy, and neuroinflammation in relevant in vitro and animal models of neurodegeneration.

Infectious Diseases (Beyond Malaria): Given the broad-spectrum antibacterial and antifungal activities of Picrasma quassioides extracts, including inhibitory effects on Mycobacterium tuberculosis and Staphylococcus aureus, this compound's direct contribution to these antimicrobial properties should be thoroughly investigated. This could lead to the discovery of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Integration of Omics Technologies in this compound Mechanistic Studies (e.g., transcriptomics, proteomics, metabolomics)

The complex pharmacological profile of this compound necessitates the application of advanced "omics" technologies to fully unravel its molecular mechanisms of action.

Transcriptomics: RNA sequencing and microarray analyses can provide a comprehensive understanding of how this compound modulates gene expression profiles in target cells or tissues. For instance, network pharmacology studies on Picrasma quassioides have identified key gene targets (AURKA, AURKB, KIF11, TOP2A) and pathways (arachidonic acid pathway) involved in its anti-HCC activity. Transcriptomic studies on this compound could further confirm and elaborate on these gene regulatory networks, identifying novel pathways and biomarkers responsive to its treatment.

Proteomics: Proteomic approaches, such as mass spectrometry-based quantitative proteomics, can identify and quantify changes in protein expression and post-translational modifications induced by this compound. This can directly reveal its protein targets, affected signaling cascades, and cellular processes. While general proteomic studies have involved compounds from Picrasma species, direct proteomic profiling specifically for this compound could provide invaluable insights into its direct protein interactions and downstream effects.

Metabolomics: Metabolomics, the study of small molecule metabolites, offers a snapshot of the metabolic state of a biological system. By integrating metabolomics with other omics data, researchers can identify metabolic pathways perturbed by this compound, providing functional insights into its biological effects. For example, metabolomics has been used to assess the metabolic consequences of plant extracts on animal systems, revealing alterations in amino acid and lipid metabolism. Applying this to this compound could reveal its impact on cellular metabolism, energy production, or specific metabolic pathways relevant to its therapeutic actions.

The integration of these omics data through systems biology approaches will enable a holistic understanding of this compound's effects, moving beyond single-target observations to complex network perturbations. This multi-faceted approach is crucial for identifying key molecular signatures and predictive biomarkers for this compound's efficacy.

Potential for this compound as a Chemical Probe for Biological Discovery

This compound, as a biologically potent natural product, holds significant potential as a chemical probe to uncover novel biological pathways and targets.

Target Identification and Validation: Its demonstrated cytotoxic and antimalarial activities, along with the identification of specific gene targets (e.g., AURKA, AURKB, KIF11, TOP2A) influenced by Picrasma quassioides extracts, position this compound as a valuable tool for target discovery. By synthesizing labeled versions of this compound or employing affinity-based proteomics, researchers can directly identify its binding partners and elucidate novel protein-ligand interactions. This can lead to the validation of previously unknown biological targets relevant to disease pathogenesis.

Pathway Elucidation: The ability of quassinoids to reclaim novel structural leads for new drug development underscores their utility in understanding complex biological processes. This compound can be used to selectively perturb specific cellular pathways, allowing researchers to dissect the roles of various components within these pathways. For instance, if this compound consistently affects a particular cellular process, it can serve as a starting point to identify the key enzymes, receptors, or signaling molecules involved.

Phenotypic Screening Follow-up: In phenotypic drug discovery, where compounds are screened for their ability to induce a desired cellular phenotype, this compound could serve as a lead compound. Subsequent use of this compound as a chemical probe would then help to identify the molecular targets responsible for the observed phenotype, bridging the gap between phenotypic effects and molecular mechanisms.

Challenges and Opportunities in Translational Research of this compound Based on Preclinical Findings

Translating the promising preclinical findings of this compound into clinical applications presents both significant challenges and compelling opportunities.

Challenges:

Complex Composition and Mechanism Elucidation: While this compound has shown promising activities, the parent plant extracts are composed of numerous compounds, and the precise mechanisms of action for individual compounds like this compound in treating diseases are often not fully elucidated. This complexity can hinder the identification of specific active components and their synergistic or antagonistic effects, making standardized dosing and predictable efficacy challenging for translational development.

Pharmacokinetic and Pharmacodynamic Characterization: Comprehensive pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug effects on the body) studies for this compound are crucial but may be limited. Understanding how this compound behaves in biological systems is essential for determining appropriate administration routes, frequencies, and potential drug interactions.

Scalability and Supply: Sourcing and scaling up the production of this compound from natural plant sources may present challenges, potentially impacting its availability for extensive preclinical and clinical studies. Synthetic routes or biotechnological production methods may need to be explored.

Opportunities:

Novel Therapeutic Agents: The potent biological activities of this compound, particularly its anticancer and antimalarial properties, highlight its potential as a source for developing novel therapeutic agents, especially for diseases with high unmet medical needs.

Target-Oriented Drug Development: The identification of specific molecular targets (e.g., AURKA, AURKB, KIF11, TOP2A) and pathways (e.g., arachidonic acid pathway) influenced by this compound provides a strong foundation for target-oriented drug development. This allows for rational drug design and optimization efforts, potentially leading to more selective and potent compounds with reduced off-target effects.

Biomarker Discovery and Personalized Medicine: The potential for targets like KIF11 to serve as pan-cancer biomarkers offers an opportunity for personalized medicine approaches. Identifying biomarkers that predict patient response to this compound could enable patient stratification, leading to more effective and safer treatments.

Combination Therapies: Exploring this compound in combination with existing therapies could lead to synergistic effects, allowing for lower doses of conventional drugs and potentially reducing adverse effects while enhancing efficacy. This is a common strategy in oncology and infectious disease treatment.

Advanced Research Methodologies: The increasing use of network pharmacology and integrated omics approaches provides a powerful framework to overcome the mechanistic complexity challenges. These methodologies offer a holistic perspective, accelerating the understanding of this compound's action and guiding its translational path.

Q & A

Q. Basic Research Focus

- Cell lines : Use authenticated lines (e.g., ATCC-certified) and document passage numbers.

- Dose-response curves : Include ≥6 concentrations (e.g., 1–100 µM) with triplicate technical replicates.

- Controls : Validate assays with staurosporine (apoptosis positive control) and DMSO vehicle controls.

- Data reporting : Adhere to MIAME (Microarray) or ARRIVE (in vivo) guidelines, detailing incubation times, viability assays (MTT vs. ATP luminescence), and normalization methods .

How can researchers optimize isolation protocols for this compound from natural sources to maximize yield and purity?

Q. Basic Research Focus

- Extraction : Use Soxhlet extraction with ethanol/water (70:30 v/v) for polar compounds, followed by liquid-liquid partitioning.

- Chromatography : Employ flash chromatography (silica gel, hexane:ethyl acetate gradient) or preparative HPLC with C18 columns .

- Purity checks : Monitor fractions via TLC (Rf comparison) and LC-MS.

- Yield optimization : Adjust pH during extraction (e.g., acid-base partitioning for alkaloids) and validate with response surface methodology (RSM) .

What mechanistic studies are critical to elucidate this compound’s role in modulating oxidative stress pathways?

Q. Advanced Research Focus

- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry.

- Pathway inhibition : Apply siRNA knockdown or CRISPR-Cas9 to target genes (e.g., Nrf2, KEAP1).

- Omics integration : Pair RNA-seq data with phosphoproteomics to map signaling cascades.

- Validation : Cross-verify findings with enzyme activity assays (e.g., SOD, catalase) and mitochondrial respiration (Seahorse analysis) .

How should researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?

Q. Basic Research Focus

- Supplier audits : Require certificates of analysis (CoA) with HPLC/ NMR traces.

- In-house validation : Re-test purity upon receipt using orthogonal methods (e.g., DSC for crystallinity).

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to establish shelf-life .

- Documentation : Archive batch numbers and storage conditions in open-access repositories for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.